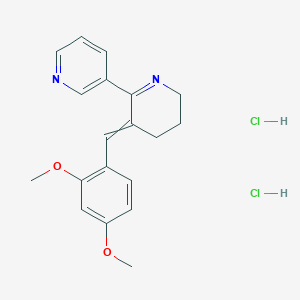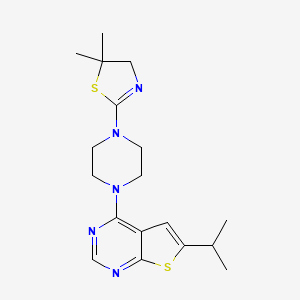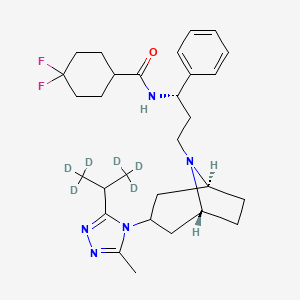![molecular formula C15H22O2 B10775575 (1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775575.png)
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol, also known as Curcumenol, is a naturally occurring sesquiterpenoid compound. It is primarily found in the essential oils of certain plants, such as Curcuma species. This compound is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
Curcumenol can be synthesized through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the cyclization process. The reaction is carried out at elevated temperatures, usually around 100-150°C, to achieve the desired product.
Industrial Production Methods
In an industrial setting, Curcumenol is often extracted from natural sources, such as the rhizomes of Curcuma species. The extraction process involves steam distillation or solvent extraction, followed by purification using techniques like column chromatography or recrystallization. The industrial production of Curcumenol aims to achieve high purity and yield to meet the demands of various applications.
化学反应分析
Types of Reactions
Curcumenol undergoes several types of chemical reactions, including:
Oxidation: Curcumenol can be oxidized to form various oxidation products, such as curcumenone.
Reduction: Reduction of Curcumenol can yield dihydrocurcumenol.
Substitution: Curcumenol can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in an acidic medium.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Substitution reactions often require reagents like acyl chlorides or alkyl halides in the presence of a base, such as pyridine or triethylamine.
Major Products
Oxidation: Curcumenone
Reduction: Dihydrocurcumenol
Substitution: Various esters and ethers depending on the substituent introduced.
科学研究应用
Curcumenol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s, and cardiovascular disorders.
Industry: Utilized in the formulation of cosmetics, fragrances, and food additives due to its pleasant aroma and biological activities.
作用机制
Curcumenol exerts its effects through various molecular targets and pathways. It is known to interact with enzymes, receptors, and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, Curcumenol can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. It also modulates the activity of antioxidant enzymes, enhancing the body’s defense against oxidative damage.
相似化合物的比较
Curcumenol is structurally similar to other sesquiterpenoids, such as:
Curcumin: Known for its anti-inflammatory and antioxidant properties, but differs in its chemical structure and specific biological activities.
Germacrone: Another sesquiterpenoid with similar anti-inflammatory effects but distinct structural features.
Furanodiene: Shares some biological activities with Curcumenol but has a different mechanism of action.
Curcumenol stands out due to its unique combination of biological activities and its potential for therapeutic applications, making it a valuable compound for further research and development.
属性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC 名称 |
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol |
InChI |
InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12-,14-,15-/m0/s1 |
InChI 键 |
ISFMXVMWEWLJGJ-JURCDPSOSA-N |
手性 SMILES |
C[C@H]1CC[C@@H]2[C@]13CC(=C(C)C)[C@@](O3)(C=C2C)O |
规范 SMILES |
CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Calcium;2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethyl hydrogen phosphate;methane;trihydrate](/img/structure/B10775496.png)
![propan-2-yl 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B10775502.png)


![3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3'-bipyridine](/img/structure/B10775515.png)
![[(1S,2S,3S,4S,5R,6S,8S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10775516.png)
![[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B10775518.png)
![[(8S,10R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 3,4-dimethylpent-2-enoate](/img/structure/B10775523.png)

![(17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) (E)-3,4-dimethylpent-2-enoate](/img/structure/B10775532.png)

![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3,4-dimethylpent-2-enoate](/img/structure/B10775549.png)
![methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775555.png)
![[(3S,8S,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B10775560.png)
